molecular formula C10H12N2O6 B14762734 1-((1S,3R,4R,7R)-7-Hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidine-2,4(1H,3H)-dione

1-((1S,3R,4R,7R)-7-Hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14762734
M. Wt: 256.21 g/mol
InChI Key: KNLNWXXWKDEEFW-DQUBFYRCSA-N
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Description

1-((1S,3R,4R,7R)-7-Hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[221]heptan-3-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1S,3R,4R,7R)-7-Hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and the subsequent functionalization to introduce the pyrimidine moiety. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-((1S,3R,4R,7R)-7-Hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-((1S,3R,4R,7R)-7-Hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((1S,3R,4R,7R)-7-Hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including inhibition of viral replication or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: Known for its use in fragrance and flavor industries.

    4,7,7-Trimethyl-2-oxabicyclo[2.2.1]heptan-3-one: Used in organic synthesis as an intermediate.

Uniqueness

1-((1S,3R,4R,7R)-7-Hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidine-2,4(1H,3H)-dione stands out due to its unique bicyclic structure and the presence of both hydroxyl and pyrimidine groups. This combination of features makes it a versatile compound with diverse applications in various scientific fields.

Properties

Molecular Formula

C10H12N2O6

Molecular Weight

256.21 g/mol

IUPAC Name

1-[(1S,3R,4R,7R)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H12N2O6/c13-3-10-4-17-6(7(10)15)8(18-10)12-2-1-5(14)11-9(12)16/h1-2,6-8,13,15H,3-4H2,(H,11,14,16)/t6-,7-,8-,10+/m1/s1

InChI Key

KNLNWXXWKDEEFW-DQUBFYRCSA-N

Isomeric SMILES

C1[C@]2([C@@H]([C@@H](O1)[C@@H](O2)N3C=CC(=O)NC3=O)O)CO

Canonical SMILES

C1C2(C(C(O1)C(O2)N3C=CC(=O)NC3=O)O)CO

Origin of Product

United States

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